molecular formula C11H16N2O2S B10910358 5-[(4-Methylpiperazin-1-yl)methyl]thiophene-2-carboxylic acid

5-[(4-Methylpiperazin-1-yl)methyl]thiophene-2-carboxylic acid

Cat. No.: B10910358
M. Wt: 240.32 g/mol
InChI Key: QMVJQDGBMAWREF-UHFFFAOYSA-N
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Description

5-[(4-Methylpiperazin-1-yl)methyl]thiophene-2-carboxylic acid is a thiophene-based compound featuring a carboxylic acid group at the 2-position and a 4-methylpiperazinylmethyl substituent at the 5-position. Its hydrochloride and dihydrochloride salts are commonly used in medicinal chemistry due to their solubility and bioavailability. Key properties include:

  • Molecular formula:
    • Hydrochloride salt: C₁₁H₁₇ClN₂O₂S (average molecular weight: 276.779) .
    • Dihydrochloride salt: C₁₁H₁₈Cl₂N₂O₂S (molecular weight: 313.25 inferred from related compounds) .
  • CAS numbers: 1431965-31-9 (hydrochloride) , 2126178-22-9 (dihydrochloride) .

Properties

Molecular Formula

C11H16N2O2S

Molecular Weight

240.32 g/mol

IUPAC Name

5-[(4-methylpiperazin-1-yl)methyl]thiophene-2-carboxylic acid

InChI

InChI=1S/C11H16N2O2S/c1-12-4-6-13(7-5-12)8-9-2-3-10(16-9)11(14)15/h2-3H,4-8H2,1H3,(H,14,15)

InChI Key

QMVJQDGBMAWREF-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)CC2=CC=C(S2)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-Methylpiperazin-1-yl)methyl]thiophene-2-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with thiophene-2-carboxylic acid and 4-methylpiperazine.

    Reaction Conditions: The carboxylic acid group of thiophene-2-carboxylic acid is activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

    Coupling Reaction: The activated carboxylic acid reacts with 4-methylpiperazine to form the desired product.

Industrial Production Methods

In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions would be optimized for temperature, pressure, and solvent choice to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Amide Bond Formation

The carboxylic acid group readily participates in amide coupling reactions. For example, activation with 1,1'-carbonyldiimidazole (CDI) enables nucleophilic attack by amines, forming stable amides . A representative reaction involves:

Reagents :

  • CDI (1.3 equiv)

  • Cyclopropylamine (excess)

  • Anhydrous DMF, reflux

Procedure :

  • The carboxylic acid is activated with CDI in DMF at reflux.

  • Cyclopropylamine is added post-cooling, yielding N-cyclopropyl-5-[(4-methylpiperazin-1-yl)methyl]thiophene-2-carboxamide .

Reaction Parameter Value
Yield56–85%
PurificationSilica gel chromatography (MeOH/CHCl₃ 1:30)

Esterification

The acid group can be esterified using alcohols under acidic or coupling conditions. For instance, ethyl ester formation employs:

Reagents :

  • Ethanol, H₂SO₄ (catalytic)

  • Reflux, 4–6 hours

Outcome :

  • Conversion to ethyl 5-[(4-methylpiperazin-1-yl)methyl]thiophene-2-carboxylate .

Reduction of the Carboxylic Acid

The carboxylic acid is reducible to the corresponding alcohol using lithium aluminum hydride (LiAlH₄) :

Reaction :
RCOOHLiAlH4RCH2OH\text{RCOOH} \xrightarrow{\text{LiAlH}_4} \text{RCH}_2\text{OH}

Conditions :

  • LiAlH₄ (4 equiv), dry THF, 0°C to room temperature.

Functionalization of the Piperazine Moiety

The 4-methylpiperazine group undergoes alkylation or acylation at the tertiary amine:

Example :

  • Reaction with methyl iodide forms a quaternary ammonium salt.

  • Acylation with acetic anhydride yields N-acetyl derivatives.

Reaction Type Reagent Product
AlkylationCH₃IQuaternary ammonium iodide
Acylation(CH₃CO)₂ON-Acetyl-4-methylpiperazine derivative

Thiophene Ring Modifications

While direct oxidation of the thiophene ring is less common, electrophilic substitution (e.g., bromination) may occur at the 3- or 4-positions, influenced by the electron-donating methylpiperazine group.

Salt Formation

The compound forms stable salts, such as the dihydrochloride derivative, under acidic conditions (e.g., HCl in ethanol) .

Key Considerations

  • Solubility : Reactions often use polar aprotic solvents (DMF, THF) or aqueous micellar solutions (e.g., TPGS-750-M/H₂O) .

  • Purification : Silica gel chromatography or acid/base extraction is standard .

  • Stability : The dihydrochloride salt enhances stability for storage .

Scientific Research Applications

Medicinal Chemistry

The compound has been studied for its potential as a therapeutic agent. Its structural features allow it to interact with biological targets effectively, making it a candidate for drug development.

Anticancer Activity

Research indicates that derivatives of thiophene-based compounds exhibit anticancer properties. Studies have shown that 5-[(4-methylpiperazin-1-yl)methyl]thiophene-2-carboxylic acid can inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study:
In vitro studies demonstrated that this compound significantly reduced the viability of human cancer cell lines, suggesting its potential as an anticancer agent. Further investigations into its mechanism of action are ongoing.

Antimicrobial Properties

The compound has also been evaluated for antimicrobial activity. Preliminary results indicate effectiveness against various bacterial strains, making it a candidate for developing new antibiotics.

Case Study:
A study tested the compound against Gram-positive and Gram-negative bacteria, showing promising results in inhibiting bacterial growth, which could lead to new treatments for bacterial infections.

Neurological Applications

This compound is being explored for its effects on the central nervous system. The piperazine group is known to enhance the compound's ability to cross the blood-brain barrier, which is crucial for neurological drugs.

Antidepressant and Anxiolytic Effects

Research has suggested that compounds containing piperazine can exhibit antidepressant and anxiolytic properties. This compound's potential to modulate neurotransmitter systems makes it an interesting subject for further study in treating mood disorders.

Case Study:
Animal models have shown that administration of this compound leads to significant reductions in anxiety-like behaviors, indicating its potential as a therapeutic agent for anxiety disorders.

Chemical Synthesis and Material Science

In addition to biological applications, this compound serves as an important intermediate in organic synthesis. Its derivatives are used in creating novel materials with specific properties.

Polymer Chemistry

The compound can be utilized in synthesizing polymers with enhanced electrical and thermal properties due to the presence of the thiophene unit.

Case Study:
Research has focused on incorporating this compound into polymer matrices to improve conductivity and stability, leading to applications in electronic devices.

Summary Table of Applications

Application AreaPotential UsesResearch Findings
Medicinal ChemistryAnticancer agentsInhibits cancer cell proliferation
Antimicrobial agentsEffective against Gram-positive and Gram-negative bacteria
Neurological ApplicationsAntidepressantsReduces anxiety-like behaviors in animal models
Chemical SynthesisIntermediate in organic synthesisUsed in creating polymers with enhanced properties

Mechanism of Action

The mechanism by which 5-[(4-Methylpiperazin-1-yl)methyl]thiophene-2-carboxylic acid exerts its effects depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The thiophene ring can engage in π-π interactions, while the piperazine moiety can form hydrogen bonds or ionic interactions with biological targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Piperazine Ring

a) 5-[(4-Aminopiperidin-1-yl)methyl]thiophene-2-carboxylic Acid
  • Molecular formula : C₁₁H₁₆N₂O₂S (MW: 240.32) .
  • Key differences: Replaces the 4-methylpiperazine with a 4-aminopiperidine group.
  • Impact: Lower logP (0.4659 vs. ~1.5 for methylpiperazine derivatives) due to reduced lipophilicity . Increased hydrogen bond donors (3 vs.
b) 5-(Piperazin-1-ylmethyl)thiophene-2-carboxylic Acid Dihydrochloride
  • Molecular formula : C₁₀H₁₆Cl₂N₂O₂S (MW: 323.28) .
  • Key differences : Lacks the methyl group on piperazine.
  • Higher polarity (polar surface area: ~53 Ų) compared to methylpiperazine derivatives .

Thiophene Core Modifications

a) 5-[(4-Chloro-1H-pyrazol-1-yl)methyl]thiophene-2-carboxylic Acid
  • Molecular formula : C₉H₇ClN₂O₂S (MW: 254.69) .
  • Key differences : Replaces piperazine with a chloropyrazole group.
  • Lower basicity compared to piperazine derivatives, altering pharmacokinetics.
b) 5-(4-(Benzyloxy)phenyl)thiophene-2-carboxylic Acid
  • Molecular formula : C₁₈H₁₄O₃S (MW: 310.37) .
  • Key differences : Substitutes the piperazinylmethyl group with a benzyloxy-phenyl moiety.
  • Impact :
    • Increased aromaticity enhances π-π stacking but reduces solubility.
    • Higher logP (~3.5) suggests improved blood-brain barrier penetration .

Heterocyclic Hybrid Compounds

a) Pyrrolo[2,3-d]pyrimidine-Thiophene Hybrids
  • Example: 5-[(2-Amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-6-yl)methyl]thiophene-2-carboxylic acid (19a) .
  • Molecular formula : C₁₂H₁₁N₃O₃S (MW: 277.30).
  • Key differences : Incorporates a pyrrolopyrimidine ring system.
  • Impact :
    • Demonstrated potent antitumor activity (IC₅₀ < 1 µM in some cell lines) due to dual inhibition of kinase and folate pathways .
    • Lower solubility compared to piperazine derivatives, requiring formulation optimization .
b) Triazolo-Pyrimidine-Thiophene Hybrids
  • Example : 5-(4-Chlorophenyl)-{3-(4-chlorophenyl)-9-phenyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-7-yl}-thiophene-2-carboxylic acid (19b) .
  • Molecular formula : C₂₇H₁₆Cl₂N₆O₂S (MW: 579.43).
  • Impact :
    • Superior anticancer activity (IC₅₀: 0.8 µM vs. 1.2 µM for doxorubicin) attributed to intercalation and topoisomerase inhibition .
    • Higher molecular weight reduces bioavailability compared to simpler thiophene-carboxylic acids .

Physicochemical and Pharmacokinetic Comparison

Property Target Compound 5-[(4-Aminopiperidin-1-yl)methyl]thiophene-2-carboxylic Acid Pyrrolo[2,3-d]pyrimidine Hybrid (19a)
Molecular Weight 276.78 (HCl salt) 240.32 277.30
logP ~1.5 (estimated) 0.47 1.8
Polar Surface Area (Ų) ~50 53.17 95.2
Solubility (mg/mL) >10 (HCl salt) 12.5 (pH 7.4) <1 (requires DMSO)
Bioavailability High (salt form) Moderate Low

Biological Activity

5-[(4-Methylpiperazin-1-yl)methyl]thiophene-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its antibacterial, antifungal, and anticancer properties, supported by relevant data tables and research findings.

Molecular Characteristics:

  • CAS Number: 1245806-60-3
  • Molecular Formula: C₁₁H₁₆N₂O₂S
  • Molecular Weight: 240.32 g/mol
  • Purity: ≥95%

Antibacterial Activity

Research indicates that this compound exhibits notable antibacterial properties against various strains of bacteria. The compound has been tested against both Gram-positive and Gram-negative bacteria, demonstrating variable effectiveness.

Minimum Inhibitory Concentrations (MIC):

Bacterial StrainMIC (μg/mL)
Staphylococcus aureus15.625
Enterococcus faecalis62.5
Escherichia coli31.25

The compound's mechanism of action appears to involve the inhibition of protein synthesis, which subsequently affects nucleic acid and peptidoglycan production, leading to bactericidal effects .

Antifungal Activity

While primarily noted for its antibacterial properties, this compound also exhibits antifungal activity, albeit to a lesser extent. In studies involving various fungal strains, it showed moderate effectiveness.

Antifungal Assay Results:

Fungal StrainMIC (μg/mL)
Aspergillus flavus31.25
Candida albicans62.5

These results suggest that while the compound is more effective against bacteria, it can still contribute to antifungal treatment strategies .

Anticancer Properties

The anticancer potential of this compound has been evaluated against several cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer). The compound demonstrated significant anti-proliferative effects.

IC50 Values Against Cancer Cell Lines:

Cell LineIC50 (μM)
HepG2<25
MCF-7<25

These findings indicate that the compound may inhibit cancer cell growth effectively, making it a candidate for further development in cancer therapies .

Case Studies

  • Study on Antibacterial Efficacy:
    A study published in the Journal of Medicinal Chemistry highlighted the compound's effectiveness against MRSA and other resistant strains. The research emphasized its potential as a lead compound for developing new antibiotics targeting resistant bacterial strains .
  • Anticancer Research:
    Another study focused on the anti-proliferative effects of thiophene derivatives, including this compound, showcasing its ability to induce apoptosis in cancer cells through specific signaling pathways. This positions it as a promising candidate for further investigation in oncological pharmacology .

Q & A

Q. What are the recommended synthetic routes for 5-[(4-Methylpiperazin-1-yl)methyl]thiophene-2-carboxylic acid and its derivatives?

Methodological Answer: A common synthetic strategy involves nucleophilic substitution to introduce the 4-methylpiperazine moiety via a methylene bridge. For example:

  • Step 1: Start with a thiophene-2-carboxylic acid scaffold. Introduce a chloromethyl or bromomethyl group at the 5-position through Friedel-Crafts alkylation or radical halogenation.
  • Step 2: React the halogenated intermediate with 4-methylpiperazine under reflux in aprotic solvents (e.g., DMF or THF) with a base (e.g., K2_2CO3_3) to facilitate substitution .
  • Step 3: Optimize yield by controlling reaction time (12–24 hours) and temperature (60–80°C). Purify via column chromatography (silica gel, CH2_2Cl2_2:MeOH 9:1) .

Key Validation: Confirm the structure using 1^1H/13^{13}C NMR (piperazine protons at δ 2.3–2.8 ppm) and HRMS .

Q. How is the crystal structure of thiophene-2-carboxylic acid derivatives analyzed, and what structural features influence reactivity?

Methodological Answer:

  • Structural Analysis: Single-crystal X-ray diffraction reveals planar thiophene rings with substituents (e.g., -COOH) forming dihedral angles of 3.1–3.6°, enabling intermolecular O–H⋯O hydrogen bonds that stabilize dimeric structures .
  • Reactivity Insights:
    • The electron-withdrawing carboxylic acid group directs electrophilic substitutions to the 5-position.
    • The methylpiperazine side chain enhances solubility in polar solvents (logP reduction by ~1.2 units) and enables protonation at physiological pH, aiding bioavailability .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro and in vivo biological activity data for this compound?

Methodological Answer: Discrepancies often arise from pharmacokinetic factors. Mitigate these using:

  • Prodrug Strategies: Esterify the carboxylic acid group (e.g., ethyl ester) to improve membrane permeability. Hydrolyze in vivo by esterases to regenerate the active form .
  • Metabolic Stability Assays: Use liver microsomes (human/rat) to identify metabolic hotspots (e.g., piperazine N-demethylation). Block degradation via fluorination or methyl group addition .
  • Pharmacodynamic Validation: Cross-validate in vitro IC50_{50} values with in vivo efficacy using disease models (e.g., murine inflammation assays). Adjust dosing regimens based on AUC calculations from LC-MS/MS plasma profiles .

Q. What computational methods predict structure-activity relationships (SAR) for methylpiperazine-modified thiophene carboxylates?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina to simulate binding to targets (e.g., serotonin receptors). Prioritize poses with the carboxylic acid group forming salt bridges to Lys/F residues .
  • QSAR Modeling: Apply Gaussian-based DFT (B3LYP/6-311+G(d,p)) to calculate electronic descriptors (e.g., HOMO-LUMO gap). Corrogate with experimental IC50_{50} values using ML algorithms (e.g., random forest regression) .
  • Dynamic Simulations: Run 100-ns MD simulations in GROMACS to assess binding stability. Identify critical interactions (e.g., piperazine-water hydrogen bonds) that enhance residence time .

Q. How can spectroscopic techniques distinguish between regioisomers of methylpiperazine-substituted thiophene carboxylates?

Methodological Answer:

  • NMR Differentiation:
    • 1^1H NMR: Piperazine protons appear as distinct multiplets (δ 2.3–2.8 ppm). Substitution at the 5-position shifts thiophene protons upfield (δ 6.7–7.1 ppm) compared to 4-position isomers (δ 7.2–7.5 ppm) .
    • 13^{13}C NMR: The carboxylic acid carbon resonates at δ 165–170 ppm, while the methylpiperazine methyl group appears at δ 45–50 ppm .
  • IR Spectroscopy: Carboxylic acid O–H stretches (2500–3000 cm1^{-1}) and C=O stretches (1680–1720 cm1^{-1}) confirm functional group integrity .

Q. What strategies optimize the anti-inflammatory activity of thiophene-2-carboxylic acid derivatives?

Methodological Answer:

  • Scaffold Modulation: Introduce diaryl groups at the 4,5-positions via Suzuki-Miyaura coupling to enhance COX-2 inhibition (IC50_{50} < 1 μM) .
  • Bioisosteric Replacement: Substitute the carboxylic acid with a tetrazole group to improve metabolic stability while maintaining hydrogen-bonding capacity .
  • Dose-Response Profiling: Screen derivatives in LPS-induced RAW264.7 macrophages for TNF-α suppression (EC50_{50} values). Prioritize compounds with >50% inhibition at 10 μM .

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